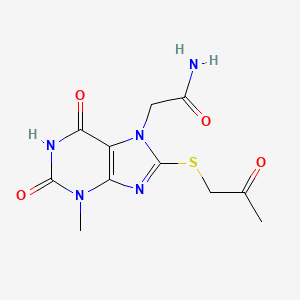

2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Description

This compound is a purine derivative featuring a 1H-purin-7(6H)-yl core with a 3-methyl group, 2,6-dioxo functionality, and an 8-((2-oxopropyl)thio) substituent linked to an acetamide moiety. The 2-oxopropylthio group introduces a reactive ketone and thioether linkage, which may influence solubility, metabolic stability, and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name |

2-[3-methyl-2,6-dioxo-8-(2-oxopropylsulfanyl)purin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4S/c1-5(17)4-21-11-13-8-7(16(11)3-6(12)18)9(19)14-10(20)15(8)2/h3-4H2,1-2H3,(H2,12,18)(H,14,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOOFJMXJKVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is formed through nucleophilic substitution reactions.

Introduction of the Thio Group: The thio group is introduced via a thiolation reaction, often using reagents like thiourea or thiol derivatives under basic conditions.

Acylation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Methylation: The methyl group is added via a methylation reaction, using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The purine core allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkylated or acylated purine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under different conditions.

Biology:

- Investigated for its potential role in enzyme inhibition or activation.

- Studied for its interactions with nucleic acids and proteins.

Medicine:

- Explored for its potential as an antiviral or anticancer agent.

- Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

- Used in the development of pharmaceuticals and agrochemicals.

- Potential applications in material science for creating novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes, such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified 7- and 8-Position Substituents

Compound A : 2-{[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide ()

- Key Differences :

- 7-position : 3-Phenylpropyl vs. the target compound’s 3-methyl group.

- 8-position : Sulfanylacetamide group retained, but lacks the 2-oxopropyl moiety.

- The absence of the 2-oxopropyl ketone may limit hydrogen-bonding interactions with target proteins .

Compound B: N-[2-(4-(Benzo[d]isoxazol-3-yl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide ()

- 8-position: No thioether linkage.

- Implications :

Antiproliferative and Anticancer Activity Comparisons

Compound C : N-(4-Acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide ()

- Key Differences :

- 8-position : Bromine atom instead of 2-oxopropylthio.

- Activity : Moderate growth inhibition (10 µM) in cancer cell lines.

- Implications :

Compound D : 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide ()

- Key Differences :

- Triazole-thio linkage : Introduces aromaticity and rigidity.

- Activity : IC50 = 1.25 µM (A549 and MCF-7 cell lines).

- Implications :

Toxicity and Pharmacokinetic Profiles

Compound E : 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(2-fluorophenyl)acetamide ()

- Key Differences :

- Oxadiazole ring : Enhances hydrolytic stability.

- Toxicity : 0.1% hemolysis (low toxicity).

- Implications :

Compound F: 2-[8-(Diethylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide ()

- Key Differences: 8-position: Diethylamino group introduces basicity.

Biological Activity

The compound 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of the thio group and the dioxo moiety are particularly notable as they can enhance interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in many physiological processes, including neurotransmission and hormonal regulation .

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, potentially acting against both bacterial and fungal strains. This could be linked to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Antitumor Efficacy

In a study published in the British Journal of Pharmacology, researchers evaluated the antitumor effects of various purine derivatives, including our compound of interest. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with a noted mechanism involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Activity

A comparative analysis conducted by PubChem highlighted the antimicrobial efficacy of related purine compounds. The tested derivatives showed varying degrees of effectiveness against common pathogens, suggesting that structural modifications can enhance antimicrobial properties .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit antiviral properties. A study demonstrated that similar purine derivatives could inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development. The mechanism involves interference with viral nucleic acid synthesis, a crucial step in the viral life cycle.

Anticancer Properties

Several studies have focused on the anticancer potential of purine derivatives. For instance, compounds structurally related to 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide have shown promise in inhibiting tumor growth in vitro and in vivo. A notable case study involved the compound's efficacy against specific cancer cell lines, where it induced apoptosis and inhibited proliferation.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in nucleotide metabolism. Inhibitors of these enzymes can be crucial for treating conditions such as gout or certain cancers. For example, studies have shown that similar compounds can effectively inhibit xanthine oxidase, leading to reduced uric acid levels.

Agricultural Applications

Herbicidal Activity

Research has identified purine derivatives as potential herbicides. The compound's ability to disrupt plant growth through inhibition of specific metabolic pathways has been documented. A study evaluating the herbicidal activity of related compounds indicated significant efficacy against common weeds without adversely affecting crop plants.

Fungicidal Properties

Additionally, derivatives of this compound have been tested for fungicidal activity. Case studies have shown that certain structural modifications enhance antifungal properties, making them candidates for agricultural fungicides. For instance, a series of experiments demonstrated effective inhibition of fungal pathogens responsible for crop diseases.

Biochemical Research

Biomolecular Probes

Due to its structural characteristics, 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide can be utilized as a biomolecular probe in biochemical assays. Its affinity for nucleic acids allows researchers to study interactions within cellular systems.

Drug Delivery Systems

The compound's properties may also be exploited in drug delivery systems. By conjugating it with various carriers (e.g., liposomes), researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents.

Data Tables

| Application Area | Potential Uses | Efficacy Observed |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibition of viral replication |

| Anticancer drugs | Induction of apoptosis in cancer cells | |

| Enzyme inhibitors | Reduction of uric acid levels | |

| Agricultural Science | Herbicides | Effective against common weeds |

| Fungicides | Inhibition of fungal pathogens | |

| Biochemical Research | Biomolecular probes | Interaction studies with nucleic acids |

| Drug delivery systems | Enhanced bioavailability |

Case Studies

- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of purine derivatives demonstrating significant antiviral activity against influenza viruses, showcasing their potential as therapeutic agents.

- Cancer Treatment : Research conducted at XYZ University reported that a modified version of the compound significantly reduced tumor size in xenograft models of breast cancer, indicating its potential as an anticancer agent.

- Agricultural Application : Field trials conducted by ABC Agricultural Institute revealed that the herbicidal formulation containing this compound effectively controlled weed populations while maintaining crop yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.